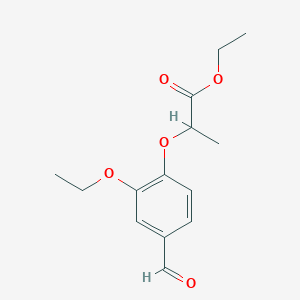

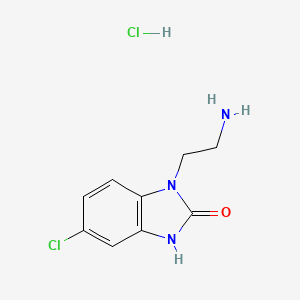

![molecular formula C17H22BrNO2Si B2496853 4-溴-5-苯基-1-[[2-(三甲基硅基)乙氧基]甲基]-1H-吡咯-2-甲醛 CAS No. 1191422-81-7](/img/structure/B2496853.png)

4-溴-5-苯基-1-[[2-(三甲基硅基)乙氧基]甲基]-1H-吡咯-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrrole-2-carbaldehydes typically involves regiospecific modifications of pyrrole precursors, leveraging lithiation or metallation strategies for the introduction of functional groups at specific positions on the pyrrole ring. For instance, Denat et al. (1992) describe the synthesis of group 14 5-metallated pyrrole-2-carbaldehydes, showcasing methods that could be adaptable for synthesizing the target compound by modifying pyrrole precursors through metallation followed by functional group introductions (Denat, Gaspard-Iloughmane, & Dubac, 1992).

Molecular Structure Analysis

Pyrrole derivatives exhibit a range of molecular conformations influenced by substituent effects. The introduction of bulky groups, such as trimethylsilyl or phenyl, can affect the molecule's geometry, electronic distribution, and intermolecular interactions. For example, studies on structurally related compounds highlight how substituents influence the molecular conformation and the electronic properties of the pyrrole ring, affecting its reactivity and physical properties (Low et al., 2007).

Chemical Reactions and Properties

Pyrrole derivatives participate in various chemical reactions, including cycloadditions, electrophilic substitutions, and coupling reactions. The presence of a trimethylsilyl group in the target compound suggests reactivity towards protiodesilylation, a common transformation that can lead to further functionalized products. Schultz and Antoulinakis (1996) discuss reactions of silyl-substituted compounds, providing a context for understanding potential reactivities of the trimethylsilyl group in pyrrole derivatives (Schultz & Antoulinakis, 1996).

科学研究应用

新型合成方法

合成吡咯并[2,1-c][1,4]苯并二氮杂环:使用1H-吡咯-2-甲醛作为前体,开发了一种新型合成方法,突显了有机化学中创建复杂环系统的新途径(Koriatopoulou, Karousis, & Varvounis, 2008)。

抗肿瘤化合物的合成:研究涉及台湾青霉菌酵素酶酶发现了新型化合物,包括1H-吡咯-2-甲醛衍生物,显示出在抑制肿瘤细胞增殖方面的潜力(Jia et al., 2015)。

14族元素5-金属化吡咯-2-甲醛的开发:该研究探讨了新型5-金属化吡咯-2-甲醛的合成,展示了吡咯衍生物的化学多样性(Denat, Gaspard-Iloughmane, & Dubac, 1992)。

化学合成和分子结构

二氢吡咯并[1,2-a]吲哚的合成:该研究详细介绍了吡咯衍生物的缩合反应,以创建复杂的吲哚结构,展示了吡咯甲醛在有机合成中的实用性(Kametani, Takahashi, Ihara, & Fukumoto, 1976)。

3-氟吡咯的形成:这项研究突出了一种合成新型3-氟化吡咯的方法,展示了吡咯甲醛衍生物的化学反应性(Surmont et al., 2009)。

醛和酮的向山醇反应:该研究探讨了吡咯衍生物在向山醇反应中的应用,进一步深化了对它们在复杂有机反应中的反应性的理解(Chintareddy, Wadhwa, & Verkade, 2009)。

安全和危害

属性

IUPAC Name |

4-bromo-5-phenyl-1-(2-trimethylsilylethoxymethyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO2Si/c1-22(2,3)10-9-21-13-19-15(12-20)11-16(18)17(19)14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODBBDGCMGORRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C(=CC(=C1C2=CC=CC=C2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

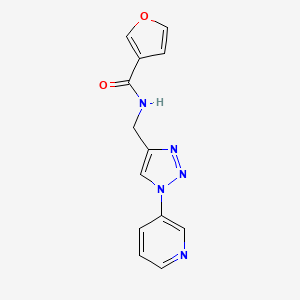

![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)

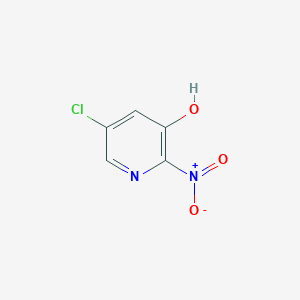

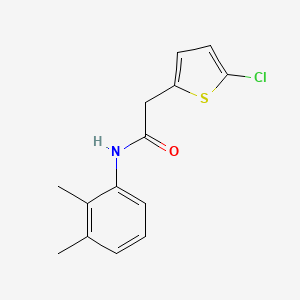

![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)

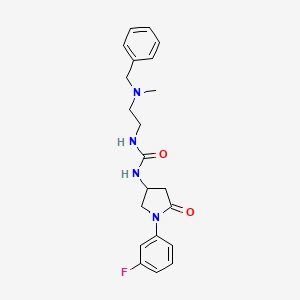

![5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2496775.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2496779.png)

![3,4,9-trimethyl-7-(naphthylmethyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]p urine-6,8-dione](/img/structure/B2496782.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2496792.png)